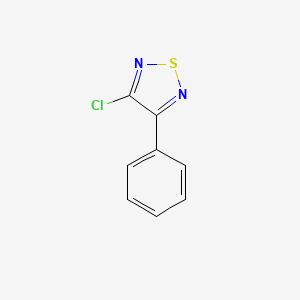

3-Chloro-4-phenyl-1,2,5-thiadiazole

Overview

Description

“3-Chloro-4-phenyl-1,2,5-thiadiazole” is a chemical compound with the molecular formula C8H5ClN2S. It has a molecular weight of 196.66 . The thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

Thiadiazole derivatives are synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The position and number of chlorine substitutions play a crucial role in modulating the potency of the compounds .

Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system . The structure of the synthesized compound was confirmed using UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .

Chemical Reactions Analysis

Thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . The activity of this series was dependent on chloro amino, mercapto substituted 1,3,4-thiadiazole moiety attached to 5-nitroheteroaryl ring .

Physical And Chemical Properties Analysis

The compound has a low melting solid physical form . Its storage temperature is 4°C .

Scientific Research Applications

Pharmaceuticals: Anticancer Agents

Thiadiazole derivatives have been widely studied in medicinal chemistry due to their potential as anticancer agents. The presence of the thiadiazole ring in drugs has shown promise in understanding cancer pathogenesis and developing more effective therapeutics .

Antimicrobial Activity

Research indicates that thiadiazole derivatives can be synthesized for in vitro antibacterial and antifungal activities. This suggests that 3-Chloro-4-phenyl-1,2,5-thiadiazole could be explored for its antimicrobial properties .

Analgesic and Anti-inflammatory

The core structure of thiadiazoles is found in drugs with analgesic and anti-inflammatory properties. This implies that the compound may have applications in pain relief and inflammation control .

Antiepileptic Applications

Thiadiazoles are also associated with antiepileptic drugs, indicating a potential use of 3-Chloro-4-phenyl-1,2,5-thiadiazole in the treatment or management of epilepsy .

Antiviral Agents

Given the broad activity spectrum of thiadiazoles, there’s a possibility that 3-Chloro-4-phenyl-1,2,5-thiadiazole could serve as a scaffold for developing antiviral agents .

Chemotherapy

High nitrogen-containing heterocyclic systems like thiadiazoles have been increasingly studied for their usefulness in chemotherapy. This suggests another significant area where 3-Chloro-4-phenyl-1,2,5-thiadiazole could be applied .

Mechanism of Action

Target of Action

3-Chloro-4-phenyl-1,2,5-thiadiazole is a compound that has been found to have significant biological activity. The primary targets of 3-Chloro-4-phenyl-1,2,5-thiadiazole are various bacterial strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Proteus . It also targets Gram-positive bacteria such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, and Enterococcus faecium .

Mode of Action

The mode of action of 3-Chloro-4-phenyl-1,2,5-thiadiazole involves its interaction with these bacterial targets, resulting in an inhibitory effect on their growth . This compound has been found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis .

Biochemical Pathways

The biochemical pathways affected by 3-Chloro-4-phenyl-1,2,5-thiadiazole are primarily those related to bacterial growth and replication . By inhibiting these pathways, 3-Chloro-4-phenyl-1,2,5-thiadiazole disrupts the normal functioning of the bacteria, leading to their eventual death .

Result of Action

The result of the action of 3-Chloro-4-phenyl-1,2,5-thiadiazole is the inhibition of bacterial growth and replication . This leads to a decrease in the population of the targeted bacteria, thereby helping to control bacterial infections .

Safety and Hazards

properties

IUPAC Name |

3-chloro-4-phenyl-1,2,5-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHLEAKSFDZHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377267 | |

| Record name | 3-chloro-4-phenyl-1,2,5-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-phenyl-1,2,5-thiadiazole | |

CAS RN |

5728-14-3 | |

| Record name | 3-chloro-4-phenyl-1,2,5-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

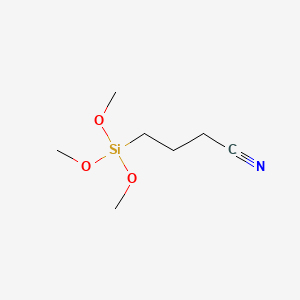

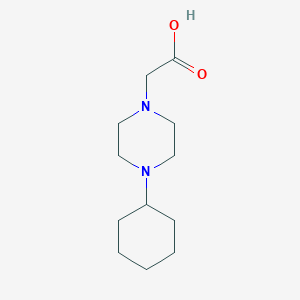

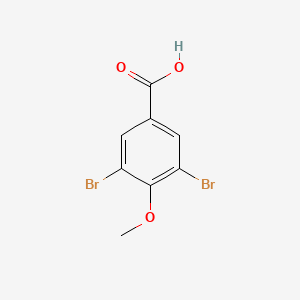

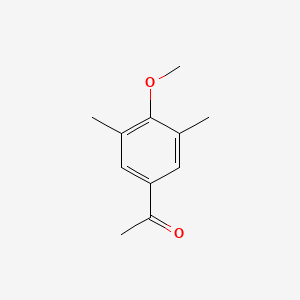

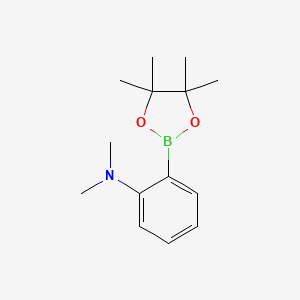

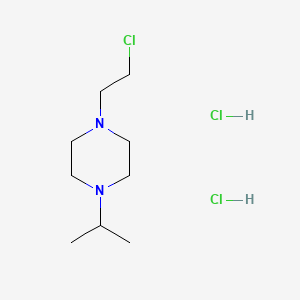

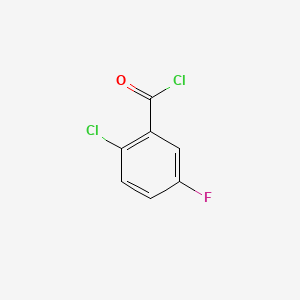

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1363578.png)